![molecular formula C14H11ClN2 B1311316 7-氯-5-甲基-2-苯基-1H-吡咯并[3,2-b]吡啶 CAS No. 1026076-88-9](/img/structure/B1311316.png)

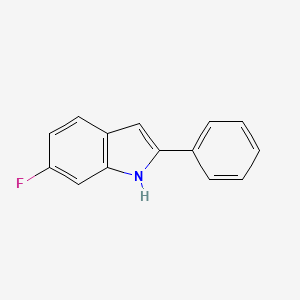

7-氯-5-甲基-2-苯基-1H-吡咯并[3,2-b]吡啶

描述

科学研究应用

Antimicrobial Activity

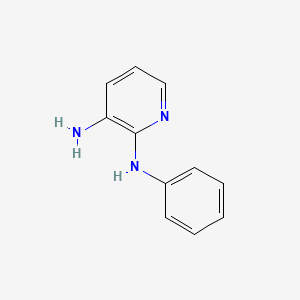

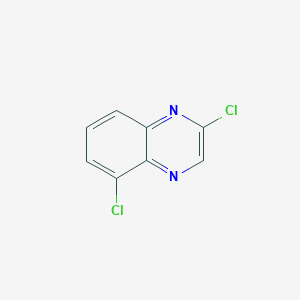

Pyrrolopyrazine derivatives, including 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine , have been shown to exhibit significant antimicrobial properties . These compounds can be potent inhibitors of bacterial and fungal growth, making them valuable in the development of new antibiotics and antifungal agents .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrrolopyrazine derivatives is another area of interest. They can be used to treat inflammation-related disorders by inhibiting the production of pro-inflammatory cytokines and mediators .

Antiviral Applications

These compounds have also demonstrated antiviral activities , which could be harnessed in the treatment of viral infections. Their mechanism of action often involves the inhibition of viral replication or assembly .

Antioxidant Effects

The antioxidant properties of pyrrolopyrazine derivatives make them candidates for combating oxidative stress-related diseases. They can neutralize free radicals and protect cells from oxidative damage .

Antitumor and Anticancer Activities

Pyrrolopyrazine derivatives have shown promise in cancer research due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. This makes them potential components of anticancer drugs .

Kinase Inhibition

Kinase inhibitors are crucial in the treatment of various diseases, including cancer. Pyrrolopyrazine derivatives, such as 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine , can act as kinase inhibitors, disrupting signaling pathways that are essential for disease progression .

Treatment of Metabolic Disorders

Research suggests that pyrrolopyrazine derivatives may be effective in reducing blood glucose levels, offering therapeutic applications in the prevention and treatment of metabolic disorders like diabetes, hyperlipidemia, and cardiovascular diseases .

Drug Discovery and Design

The structural complexity and biological activity of pyrrolopyrazine derivatives make them attractive scaffolds in drug discovery. They can be modified to enhance their efficacy and specificity for various targets, leading to the development of novel pharmaceuticals .

作用机制

Target of Action

The primary target of 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . The FGFR1–4 isoforms mainly consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine derivatives have potent activities against FGFR1, 2, and 3 .

Biochemical Pathways

The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It is known that the compound has a low molecular weight , which could potentially enhance its bioavailability.

Result of Action

In vitro, 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine derivatives have been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . They also significantly inhibit the migration and invasion of 4T1 cells .

Action Environment

It is known that the compound’s action can be influenced by various factors, including the presence of fibroblast growth factors and the specific isoform of fgfr that is present .

属性

IUPAC Name |

7-chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2/c1-9-7-11(15)14-13(16-9)8-12(17-14)10-5-3-2-4-6-10/h2-8,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKEPJLRNZROUFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=N1)C=C(N2)C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445778 | |

| Record name | 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine | |

CAS RN |

1026076-88-9 | |

| Record name | 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

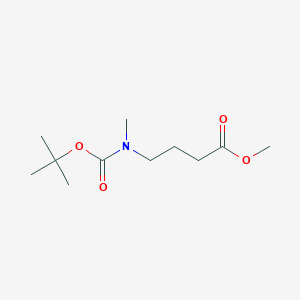

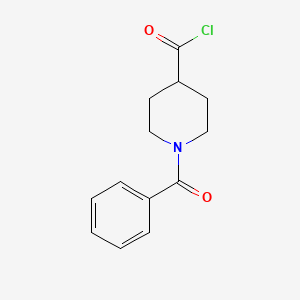

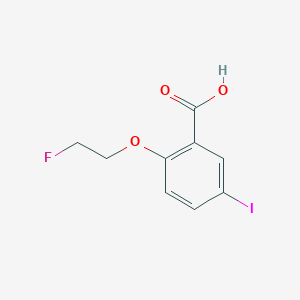

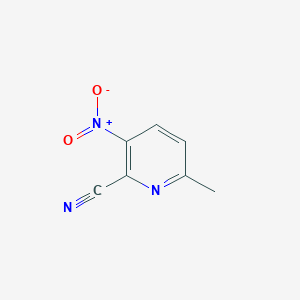

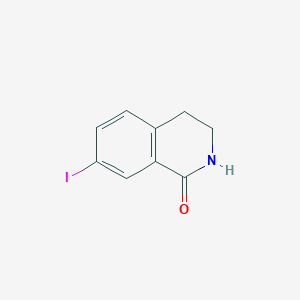

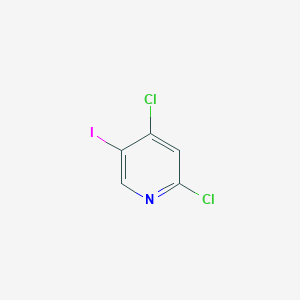

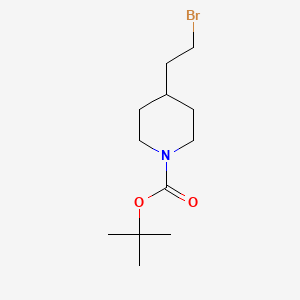

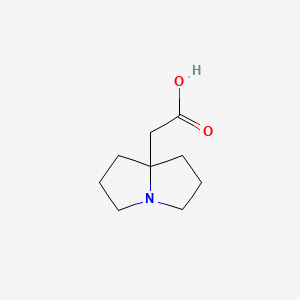

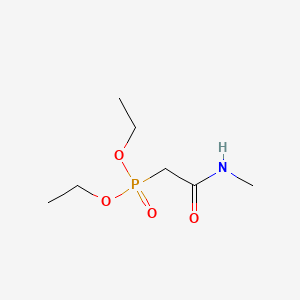

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,6-Dibromothieno[3,2-b]thiophene](/img/structure/B1311239.png)

![4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B1311256.png)